1,3-Diisocyanato-2-methylbenzene;formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
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Overview
Description
The compound “1,3-Diisocyanato-2-methylbenzene;formaldehyde;2-methyloxirane;4-nonylphenol;oxirane” is a complex chemical mixture consisting of several distinct components. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene is typically synthesized through the reaction of toluene with phosgene (COCl2) using nitration and hydrogenation products as raw materials . Industrial production often involves the use of silver or metal oxide catalysts to achieve the desired conversion.
Formaldehyde: Formaldehyde is produced principally by the vapor-phase oxidation of methanol. Two common industrial methods include oxidation-dehydrogenation using a silver catalyst and the FORMOX process, which directly oxidizes methanol using metal oxide catalysts .
2-Methyloxirane: 2-Methyloxirane, also known as propylene oxide, is produced through the chlorohydrin process or the hydroperoxide process. The chlorohydrin process involves the reaction of propylene with chlorine and water, followed by dehydrochlorination. The hydroperoxide process involves the oxidation of propylene with hydroperoxides.
4-Nonylphenol: 4-Nonylphenol is synthesized through the alkylation of phenol with nonenes in the presence of an acid catalyst. This process results in a mixture of isomers, with 4-nonylphenol being the predominant product.
Chemical Reactions Analysis
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene undergoes reactions with compounds containing active hydrogen, such as hydroxyl, water, and amines. These reactions can produce carbamates, ureas, biurets, and isocyanurates .
Formaldehyde: Formaldehyde reacts with bases like sodium hydroxide to form sodium formate and methanol. It also reacts with ammonia to form formamidine and water .
2-Methyloxirane: 2-Methyloxirane undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines, resulting in the formation of glycols, ethers, and amines.
4-Nonylphenol: 4-Nonylphenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, leading to the formation of various substituted products.
Oxirane: Oxirane undergoes ring-opening reactions with nucleophiles, similar to 2-methyloxirane, resulting in the formation of glycols, ethers, and amines.
Scientific Research Applications
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene is used in the production of polyurethanes, which are widely used in foams, coatings, adhesives, and sealants .
Formaldehyde: Formaldehyde is used in the manufacture of resins, such as urea-formaldehyde and phenol-formaldehyde resins, which are used in adhesives, coatings, and molding compounds. It is also used as a disinfectant, embalming agent, and in the production of vaccines .
2-Methyloxirane: 2-Methyloxirane is used as an intermediate in the production of polyether polyols, which are used in the manufacture of polyurethane foams. It is also used as a fumigant and in the production of glycols and glycol ethers.
4-Nonylphenol: 4-Nonylphenol is used in the production of nonionic surfactants, which are used in detergents, emulsifiers, and dispersants. It is also used as an intermediate in the production of antioxidants, lubricating oil additives, and resins.
Oxirane: Oxirane is used as an intermediate in the production of ethylene glycol, which is used in antifreeze, polyester resins, and as a solvent. It is also used in the sterilization of medical equipment and as a fumigant.
Mechanism of Action
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, forming stable urethane and urea linkages. These reactions are essential in the formation of polyurethanes, which have diverse applications in various industries .
Formaldehyde: Formaldehyde reacts with proteins, DNA, and RNA, forming cross-links and adducts. This reactivity is the basis for its use as a disinfectant and embalming agent .
2-Methyloxirane: 2-Methyloxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of glycols and other derivatives. These reactions are crucial in the production of polyether polyols and other chemicals.
4-Nonylphenol: 4-Nonylphenol undergoes electrophilic aromatic substitution reactions, forming various substituted products. These reactions are important in the production of surfactants and other industrial chemicals.
Oxirane: Oxirane undergoes ring-opening reactions with nucleophiles, forming glycols and other derivatives. These reactions are essential in the production of ethylene glycol and other chemicals.
Comparison with Similar Compounds
1,3-Diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 2,6-diisocyanato-1-methylbenzene. These compounds also react with active hydrogen-containing compounds to form polyurethanes, but they differ in their reactivity and the properties of the resulting polymers .
Formaldehyde: Similar compounds include acetaldehyde and glutaraldehyde. While all three compounds are aldehydes and share similar reactivity, formaldehyde is the simplest and most widely used due to its high reactivity and versatility .
2-Methyloxirane: Similar compounds include ethylene oxide and butylene oxide. These compounds undergo similar ring-opening reactions, but they differ in their reactivity and the properties of the resulting products.
4-Nonylphenol: Similar compounds include octylphenol and dodecylphenol. These compounds are also used in the production of surfactants and other industrial chemicals, but they differ in their alkyl chain length and the properties of the resulting products.
Oxirane: Similar compounds include 2-methyloxirane and butylene oxide. These compounds undergo similar ring-opening reactions, but they differ in their reactivity and the properties of the resulting products.
Properties
CAS No. |
75125-58-5 |
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Molecular Formula |
C30H42N2O6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C9H6N2O2.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;2-4H,1H3;3H,2H2,1H3;1-2H2;1H2 |
InChI Key |
QGQOHRVGVXRDHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C=O.C1CO1 |
Related CAS |
75125-58-5 |
Origin of Product |
United States |
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